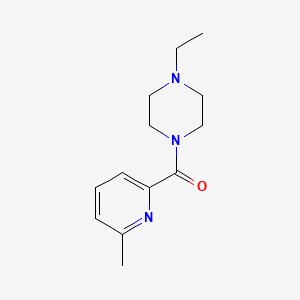
(4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone, also known as EPMM, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. EPMM belongs to the class of piperazine derivatives and has been studied for its ability to act as a ligand for various receptors in the body.
Mecanismo De Acción
(4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone acts as a partial agonist at the dopamine D2 receptor, which is responsible for regulating the release of dopamine in the brain. By binding to this receptor, (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone can modulate the release of dopamine, which can have an impact on mood, motivation, and reward. (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has also been shown to have affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
(4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to have anxiolytic and antidepressant effects in animal studies. It has also been shown to have antipsychotic effects in a rat model of schizophrenia. (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has been found to increase the release of dopamine in the prefrontal cortex and striatum, which are regions of the brain involved in reward and motivation. It has also been shown to increase the release of serotonin in the hippocampus, which is involved in the regulation of mood and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone in lab experiments is its high selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of using (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone is its low potency, which can make it difficult to achieve significant effects at low concentrations.
Direcciones Futuras
There are several future directions for the study of (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone. One area of research is the development of more potent derivatives of (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone that can be used in lower concentrations. Another area of research is the investigation of (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone's potential as a treatment for neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the role of (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone in the regulation of mood and anxiety warrants further investigation, as it may have potential as an antidepressant and anxiolytic agent.
Métodos De Síntesis
The synthesis of (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone involves the reaction of 4-ethylpiperazine and 6-methyl-2-pyridinecarboxaldehyde in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is a white crystalline powder that is soluble in organic solvents, such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
(4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has been studied for its potential pharmacological properties, including its ability to act as a ligand for various receptors in the body. It has been shown to have affinity for the dopamine D2 receptor, which is implicated in a variety of neurological disorders, such as Parkinson's disease and schizophrenia. (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has also been studied for its potential use as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
(4-ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-3-15-7-9-16(10-8-15)13(17)12-6-4-5-11(2)14-12/h4-6H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKKBVVAYXZOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

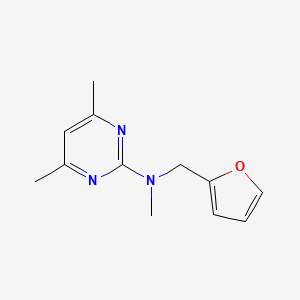
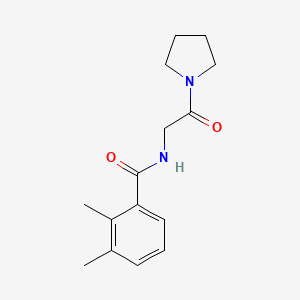
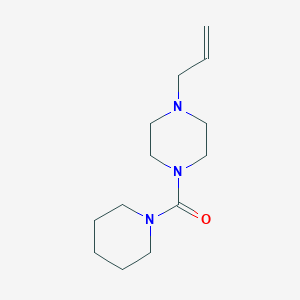

![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)

![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
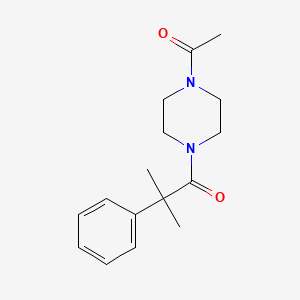
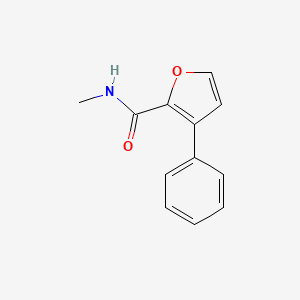

![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
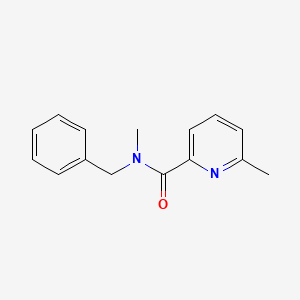
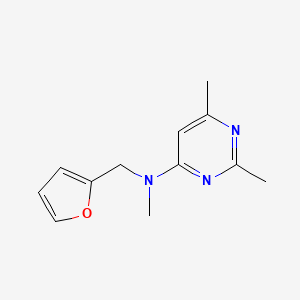
![N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)